

Purifying TCO-SS-Amine Bioconjugates: A Detailed Guide to SEC-HPLC

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Compound of Interest

Compound Name: TCO-SS-amine

Cat. No.: B12425800

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).

Introduction: The use of **TCO-SS-amine** linkers in bioconjugation allows for the creation of cleavable conjugates through a bioorthogonal reaction with tetrazine-modified molecules. The disulfide bond within the linker provides a mechanism for controlled release of payloads in a reducing environment, a feature of significant interest in drug delivery. Following the conjugation reaction, robust purification is critical to remove unreacted biomolecules, excess linker, and other impurities. Size-exclusion high-performance liquid chromatography (SEC-HPLC) is a powerful technique for this purpose, separating molecules based on their hydrodynamic radius. This application note provides a detailed protocol for the purification of **TCO-SS-amine** conjugates using SEC-HPLC, ensuring high purity and recovery of the final product.

Data Presentation

The following tables summarize typical quantitative data obtained during the SEC-HPLC purification of a model **TCO-SS-amine** conjugated antibody (e.g., IgG, ~150 kDa).

Table 1: SEC-HPLC Method Parameters

Parameter	Setting
HPLC System	Agilent 1260 Infinity II Bio-inert LC or equivalent
Column	Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm
Mobile Phase	150 mM Sodium Phosphate, pH 7.0
Flow Rate	0.8 mL/min
Column Temperature	25°C
Injection Volume	20 µL
Detection	UV at 280 nm
Run Time	20 minutes

Table 2: Representative Purification Performance

Sample	Main Peak Retention Time (min)	% Purity (Main Peak Area)	% Aggregate	% Fragment/Unreacted
Crude Conjugation Mixture	8.5	75.2%	5.3%	19.5%
Purified Conjugate (SEC Fraction)	8.5	>98%	<1%	<1%

Table 3: Yield and Recovery

Parameter	Value
Starting Protein Amount	5 mg
Recovered Purified Conjugate	4.1 mg
Overall Recovery	82%

Experimental Protocols

This section details the key experimental procedures for the conjugation and subsequent purification of a biomolecule (e.g., an antibody) with a **TCO-SS-amine** linker.

Protocol 1: Labeling of an Antibody with TCO-SS-Amine

This protocol describes the modification of a primary amine-containing biomolecule, such as an antibody, with a **TCO-SS-amine** linker that has been functionalized with an N-hydroxysuccinimide (NHS) ester (TCO-SS-NHS ester).

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- TCO-SS-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer like PBS at pH 7.4.
- TCO-SS-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-SS-NHS ester in anhydrous DMSO to a concentration of 10 mM.

- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the TCO-SS-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically for each biomolecule.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- **Quenching (Optional):** To terminate the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
- **Removal of Excess Linker:** Remove the unreacted TCO-SS-NHS ester and byproducts using a desalting column equilibrated with the SEC-HPLC mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).

Protocol 2: Purification of TCO-SS-Amine Conjugate by SEC-HPLC

This protocol details the purification of the **TCO-SS-amine** labeled antibody from the crude reaction mixture.

Materials and Equipment:

- HPLC system with a UV detector
- SEC column (e.g., Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm)
- Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (filtered and degassed)
- Crude **TCO-SS-amine** conjugated antibody from Protocol 1
- Fraction collector

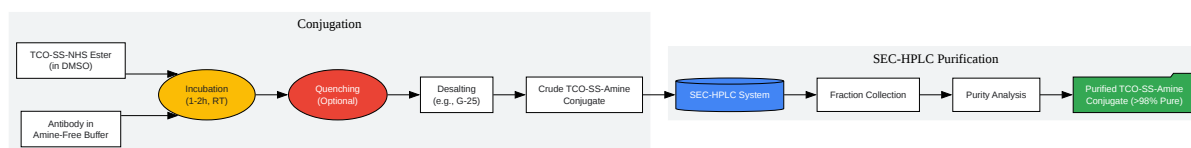
Procedure:

- **System Equilibration:** Equilibrate the SEC-HPLC system and column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

- **Sample Preparation:** Centrifuge the crude conjugate solution at 14,000 x g for 10 minutes to remove any particulates.
- **Injection:** Inject 20 µL of the clarified crude conjugate solution onto the equilibrated SEC column.
- **Chromatographic Separation:** Run the SEC method as described in Table 1. The conjugate, being larger than the unreacted linker and smaller impurities, will elute first. Unconjugated antibody may co-elute or elute slightly later depending on the size and conformation of the conjugate. Aggregates will elute in the void volume, earlier than the main conjugate peak.
- **Fraction Collection:** Collect the fractions corresponding to the main conjugate peak.
- **Purity Analysis:** Re-inject a small aliquot of the collected fraction to confirm its purity. Purity should be >98%.
- **Concentration and Buffer Exchange:** Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., spin concentrator). If a different final buffer is required, perform a buffer exchange.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.



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Caption: Experimental workflow for the conjugation and purification of **TCO-SS-amine** conjugates.

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